3-Hydroxyolean-12-en-28-oic acid

Vue d'ensemble

Description

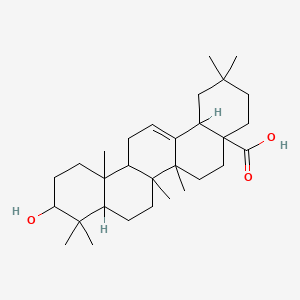

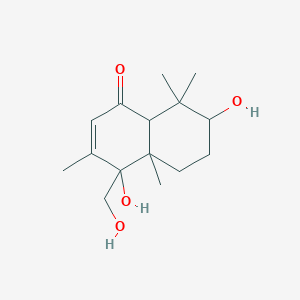

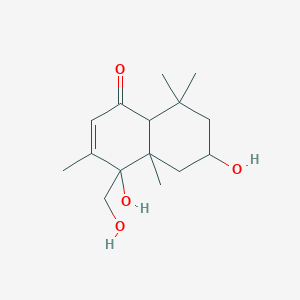

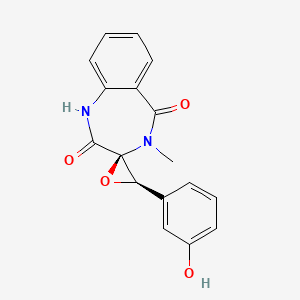

3-Hydroxyolean-12-en-28-oic acid, also known as oleanolic acid, is a pentacyclic triterpenoid compound that is widely present throughout the plant kingdom . It exists in nature as a free acid or as a precursor of triterpene saponins, where it can be attached to one or more sugar chains .

Molecular Structure Analysis

The molecular formula of this compound is C30H48O3. It has an average mass of 456.700 Da and a mono-isotopic mass of 456.360352 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 553.5±50.0 °C at 760 mmHg, and a flash point of 302.6±26.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . The compound has a polar surface area of 58 Å2 and a molar volume of 414.9±5.0 cm3 .Applications De Recherche Scientifique

Cancer Prevention and Therapy : "3-Hydroxyolean-12-en-28-oic acid", also known as Oleanolic acid (OA), and its derivatives modulate multiple signaling pathways in tumor cells. They exhibit potent antiangiogenic and antitumor activities, and are being evaluated in phase I studies for cancer patients (Shanmugam et al., 2014).

Cosmetic Applications : Isolated from Fragraea fragrans fruits, "this compound" demonstrates activities like anti-tumor, anti-inflammation, anti-microbial, and anti-fungal, along with ultraviolet photo-protective effects, making it a useful cosmetic ingredient (Basir & Julinar, 2012).

Pharmacological Effects : Studies on derivatives of "this compound" reveal their pharmacological efficacy, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer activities. These findings indicate the compound's importance in various studies and its potential application in synthetic derivatives (Pollier & Goossens, 2012).

Anti-Osteoclastogenic Effects : Certain derivatives of "this compound" inhibit osteoclast formation, both in vitro and in vivo, by suppressing RANKL-mediated signaling pathways. This indicates their potential as lead compounds for treating osteolytic bone diseases (Seo et al., 2020).

Antiproliferative Activity : Triterpenoids isolated from apple peels, including derivatives of "this compound", exhibit significant antiproliferative activity against various human cancer cell lines, suggesting their role in the anticancer activities of whole apples (He & Liu, 2007).

Orientations Futures

3-Hydroxyolean-12-en-28-oic acid and its derivatives have several promising pharmacological activities, such as hepatoprotective, anti-inflammatory, antioxidant, or anticancer activities . With the recent elucidation of its biosynthesis and the impending commercialization of the first oleanolic acid derivative drug, this compound is expected to maintain an important position in various research fields .

Propriétés

IUPAC Name |

10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYXULNPSFWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862072 | |

| Record name | 3-Hydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-02-1 | |

| Record name | Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydro-pyrrolo[3,2-b]pyrrol-2-one](/img/structure/B7765503.png)

![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7765529.png)

![(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7765535.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7765576.png)